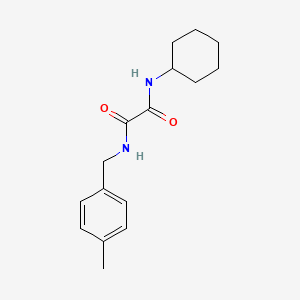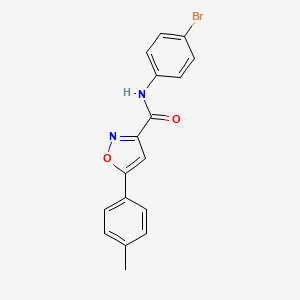
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinones. It has been studied for its potential applications in medicinal chemistry as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its anticancer activity by inducing apoptosis through the activation of caspase enzymes. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of fungal enzymes, such as lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. The exact mechanism of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone's anticonvulsant activity is still under investigation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis in cancer cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to have anticonvulsant effects by reducing the activity of voltage-gated sodium channels in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of potential applications, including anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively easy to synthesize and has been optimized to achieve high yields with good purity. However, one limitation of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail, particularly its anticonvulsant activity. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to the development of more effective 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone-based drugs.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and phenylacetonitrile in the presence of potassium tert-butoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. This method has been optimized to achieve a high yield of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone with good purity.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to induce apoptosis in these cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anticonvulsant activity in animal models.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(24)23(20)17-7-3-2-4-8-17/h2-14,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJWBNXBPCRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904002 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
351505-16-3 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
